molecular formula C7H13ClNOPS B13458822 (1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride

(1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride

Cat. No.: B13458822
M. Wt: 225.68 g/mol
InChI Key: FXTDVABGELGGQE-FJXQXJEOSA-N
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Description

(1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride is a compound that features a thiophene ring, a dimethylphosphoryl group, and a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques could enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dimethylphosphoryl group can be reduced to a phosphine.

    Substitution: The methanamine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phosphines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride is unique due to the presence of both a dimethylphosphoryl group and a methanamine moiety, which may confer distinct chemical and biological properties compared to other thiophene derivatives.

Properties

Molecular Formula

C7H13ClNOPS

Molecular Weight

225.68 g/mol

IUPAC Name

(S)-dimethylphosphoryl(thiophen-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H12NOPS.ClH/c1-10(2,9)7(8)6-4-3-5-11-6;/h3-5,7H,8H2,1-2H3;1H/t7-;/m0./s1

InChI Key

FXTDVABGELGGQE-FJXQXJEOSA-N

Isomeric SMILES

CP(=O)(C)[C@@H](C1=CC=CS1)N.Cl

Canonical SMILES

CP(=O)(C)C(C1=CC=CS1)N.Cl

Origin of Product

United States

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